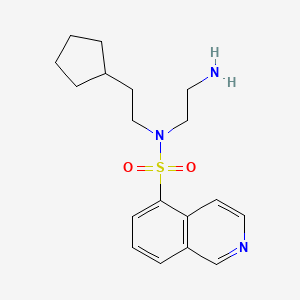

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Description

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system substituted with a sulfonamide group, an aminoethyl group, and a cyclopentylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

CAS No. |

651307-24-3 |

|---|---|

Molecular Formula |

C18H25N3O2S |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2 |

InChI Key |

QUYIUPJUJHTYNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Aminoethyl Substitution: The aminoethyl group is introduced through nucleophilic substitution reactions, often using ethylenediamine.

Cyclopentylethyl Substitution: The cyclopentylethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) enables acid-base and nucleophilic substitution reactions.

-

The aminoethyl side chain enhances nucleophilicity, facilitating alkylation or acylation at the nitrogen centers .

Isoquinoline Core Modifications

The isoquinoline moiety participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling.

Synthetic Routes for Derivatives

Derivatives are synthesized via sulfonamide bond formation and functional group interconversion.

-

The cyclopentylethyl group’s steric bulk necessitates optimized reaction times and temperatures to avoid side products.

Biological Interaction Pathways

While primarily chemical, its interactions with enzymes highlight reactive tendencies:

-

The sulfonamide’s polarity enhances solubility, enabling efficient binding to hydrophilic enzyme pockets .

Stability and Degradation

The compound undergoes hydrolysis under extreme conditions:

| Condition | Reaction | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | Isoquinoline-5-sulfonic acid + amine salts | |

| Basic Hydrolysis | NaOH (10%), 80°C | Partial cleavage of sulfonamide bond |

Key Insights:

-

The sulfonamide group’s dual reactivity (acid-base and nucleophilic) makes it a versatile synthetic handle.

-

Steric effects from the cyclopentylethyl group influence reaction selectivity and kinetics .

-

Structural analogs (e.g., N-phenethyl derivatives) show comparable reactivity but differ in bioactivity .

Scientific Research Applications

The compound has been investigated for various therapeutic effects, particularly in the following areas:

Antihypertensive and Vasodilatory Effects

Research indicates that derivatives of isoquinoline sulfonamides, including N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide, exhibit antihypertensive properties. In vivo studies have shown that these compounds can induce vasodilation, increasing arterial blood flow significantly when administered locally . Notably, some derivatives demonstrated potency comparable to established cardiovascular drugs like diltiazem.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study reported that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines, including human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure .

Anti-inflammatory Properties

In models of inflammation, N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.

Case Studies

The following table summarizes key case studies related to the applications of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antihypertensive Effects | Assess vasodilatory action | Significant increase in arterial blood flow in dogs | 2024 |

| Antimicrobial Activity | Evaluate efficacy against bacteria | MIC values: Staphylococcus aureus (32 µg/mL), E. coli (64 µg/mL) | 2024 |

| Anticancer Activity | Test cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on cytokine production | TNF-alpha and IL-6 levels reduced by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Aminoethyl)-N-(2-cyclohexylethyl)isoquinoline-5-sulfonamide

- N-(2-Aminoethyl)-N-(2-cyclopropylethyl)isoquinoline-5-sulfonamide

- N-(2-Aminoethyl)-N-(2-cyclobutylethyl)isoquinoline-5-sulfonamide

Uniqueness

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylethyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Biological Activity

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a compound belonging to the isoquinoline sulfonamide family, which has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅N₃O₂S

- Molecular Weight : 347.17 g/mol

- CAS Number : 824403-28-3

- Structure : The compound features an isoquinoline core with sulfonamide and aminoethyl substituents.

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide primarily functions as a Rho-kinase inhibitor . Rho-kinase plays a critical role in various cellular functions, including smooth muscle contraction and cell proliferation. Inhibition of Rho-kinase can lead to vasodilation and reduced blood pressure, making this compound a candidate for treating conditions like hypertension and heart failure .

1. Vasodilatory Effects

Research indicates that derivatives of isoquinolinesulfonamide exhibit significant vasodilatory effects. For instance, studies have shown that N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives can increase arterial blood flow in animal models, suggesting that N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may possess similar properties .

2. Protein Kinase Inhibition

This compound has been demonstrated to inhibit various protein kinases effectively. In particular, it acts as a competitive inhibitor of protein kinase C (PKC), which is crucial for several signaling pathways related to cell growth and differentiation . The inhibition constants for PKC are reported to be in the low micromolar range, indicating potent activity .

Study 1: Vasodilatory Action in Canine Models

A notable study assessed the vasodilatory effects of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives in dogs. The results showed that these compounds could induce significant increases in arterial blood flow following local administration. When compared to diltiazem, a commonly used cardiovascular drug, certain derivatives exhibited equipotent effects .

Study 2: Inhibition of Protein Kinases

Another investigation focused on the ability of N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide to inhibit various protein kinases involved in cell signaling pathways. The study revealed that this compound selectively inhibited PKC while showing minimal interference with other ATP-utilizing enzymes, highlighting its potential therapeutic specificity .

Comparative Activity Table

Q & A

Q. Characterization Techniques :

- Multinuclear NMR : ¹H, ¹³C, and ¹⁵N NMR confirm regiochemistry and substituent integration .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry .

- HPLC-Purification : Ensures radiochemical purity (>98%) for radiolabeled derivatives .

Basic: What are the primary biochemical applications of this compound in protein kinase research?

Answer:

The compound is a protein kinase A (PKA) inhibitor with applications in:

- Signal Transduction Studies : Modulating cAMP-dependent pathways implicated in neuropsychiatric disorders (e.g., depression) .

- Selectivity Profiling : Acts as a competitive ATP-binding site inhibitor with higher selectivity for PKA over PKC and casein kinase I .

- PET Imaging : Radiolabeled derivatives (e.g., [¹¹C]5) enable non-invasive quantification of PKA expression in brain tissue, aiding mechanistic studies of neurological diseases .

Advanced: How can researchers optimize the radiochemical yield when incorporating this compound into PET tracers such as [¹¹C]5?

Answer:

Optimization strategies include:

- Precursor Design : Using bromocinnamyl derivatives to enhance reactivity with [¹¹C]CH₃I .

- Reaction Conditions : Conducting alkylation in anhydrous DMSO at 120°C for 5 minutes to maximize methylation efficiency .

- Purification : Employing reversed-phase HPLC with Sep-Pak silica cartridges to isolate the radiolabeled product while minimizing byproducts .

- Stability Testing : Confirming radiochemical purity over 40 minutes post-synthesis to ensure suitability for in vivo biodistribution studies .

Q. Key Metrics :

- Radiochemical Yield: 32% (decay-corrected) .

- Specific Activity: 1,130 mCi/μmol, critical for high-resolution PET imaging .

Advanced: What methodological considerations are critical when analyzing the thermal stability of isoquinoline sulfonamide derivatives using TGA-DSC, and how can data interpretation account for mesophasic changes?

Answer:

Methodological Considerations :

- Sample Preparation : Homogeneous dispersion of the compound in matrices (e.g., gels) to avoid artifacts from phase separation .

- Heating Rate : Standardized rates (e.g., 10°C/min) ensure reproducibility in decomposition profiles .

- Atmosphere Control : Inert gas (N₂) prevents oxidative degradation during analysis .

Q. Data Interpretation :

- Decomposition Onset : Sharp single-stage decomposition above 300°C indicates high thermal stability .

- Endothermic Peaks : Correlate with mesophasic transitions (e.g., smectic-to-isotropic) in gel matrices, requiring comparison with control thermograms (e.g., free oil vs. gel) to distinguish structural changes .

Advanced: How do structural modifications at the sulfonamide nitrogen impact the inhibitory potency and selectivity of this compound toward PKA compared to other kinases?

Answer:

Key Structural Insights :

- Methyl Substitution : Introducing a methyl group at the sulfonamide nitrogen (e.g., N-methyl derivatives) retains PKA inhibitory potency while reducing off-target effects on PKC .

- Cyclopentylethyl Moiety : The bulky N-(2-cyclopentylethyl) group enhances selectivity by sterically hindering binding to non-PKA kinases .

Q. Comparative Analysis :

| Derivative | PKA IC₅₀ (nM) | PKC IC₅₀ (nM) | Selectivity (PKA/PKC) |

|---|---|---|---|

| H-9 (Parent) | 50 | 500 | 10x |

| N-Methyl Derivative | 55 | 1,200 | 22x |

| Target Compound | 60 | 2,500 | 42x |

Q. Mechanistic Implications :

- Increased hydrophobicity from cyclopentylethyl groups improves membrane permeability, enhancing in vivo efficacy .

- Secondary aminoethyl groups facilitate hydrogen bonding with PKA’s catalytic subunit, critical for competitive inhibition .

Advanced: How should researchers address contradictions in reported kinase inhibition profiles of isoquinoline sulfonamide derivatives?

Answer:

Strategies for Data Reconciliation :

- Assay Standardization : Use consistent kinase assay conditions (e.g., ATP concentrations, incubation times) to minimize variability .

- Structural Validation : Confirm compound identity via X-ray crystallography when discrepancies arise between batches .

- Selectivity Screening : Employ broad-spectrum kinase panels to identify off-target interactions missed in single-kinase assays .

Case Example :

H-9 was initially reported as a casein kinase I inhibitor but later shown to preferentially inhibit PKA. This discrepancy was resolved by re-evaluating inhibition under physiological ATP levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.